Methyl 1-benzyl-4-[6-(3-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidin-1-yl)-2-fluoropyridin-3-yl]pyrrolidine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 1-benzyl-4-[6-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-1-yl]-2-fluoropyridin-3-yl]pyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42FN3O3Si/c1-29(2,3)37(5,6)36-20-22-14-15-33(17-22)26-13-12-23(27(30)31-26)24-18-32(19-25(24)28(34)35-4)16-21-10-8-7-9-11-21/h7-13,22,24-25H,14-20H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKUJHAYXYKFDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=NC(=C(C=C2)C3CN(CC3C(=O)OC)CC4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42FN3O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-benzyl-4-[6-(3-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidin-1-yl)-2-fluoropyridin-3-yl]pyrrolidine-3-carboxylate, a complex organic compound, has garnered attention for its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure featuring a furo[3,2-b]pyridine core, a tert-butyldimethylsilyloxy group, and multiple heterocyclic components. Its molecular formula is with a molecular weight of 527.76 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C29H42FN3O3Si |
| Molecular Weight | 527.76 g/mol |
| IUPAC Name | This compound |
| InChI Key | WACXTLNTNYCVSK-PKTZIBPZSA-N |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. It is hypothesized that the compound may inhibit specific enzymes or modulate receptor signaling pathways, which could lead to therapeutic effects in various conditions .
Potential Targets
- Enzymatic Inhibition : The compound may bind to the active sites of certain enzymes, inhibiting their function.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Biological Activity
Research into the biological activity of this compound has highlighted several potential therapeutic applications:
Antimicrobial Activity
Studies have indicated that derivatives of similar compounds exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains through mechanisms involving membrane disruption and inhibition of cell wall synthesis .
Antioxidant Properties
The antioxidant capacity of related compounds has been explored in various studies. These compounds exhibit radical scavenging abilities, potentially offering protective effects against oxidative stress .
Neuropharmacological Effects
Given its structural features, there is potential for this compound to act as a neuropharmacological agent. Preliminary studies suggest that it may influence neurotransmitter systems, which could be beneficial in treating conditions such as anxiety and depression .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Study on Antimicrobial Activity : A study demonstrated that similar pyridine derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell membranes .
- Neuropharmacological Investigation : Research on structurally analogous compounds revealed their potential as GABA receptor modulators, suggesting that they might enhance inhibitory neurotransmission and provide therapeutic benefits in epilepsy models .
Scientific Research Applications
Structural Overview
The compound features a pyrrolidine ring , a fluoropyridine moiety , and a tert-butyldimethylsilyl protecting group , which contribute to its chemical reactivity and biological activity. The chirality at specific carbon centers (denoted as (3R,4S)) allows for the existence of enantiomers, which can exhibit different biological properties.
Medicinal Chemistry
Methyl 1-benzyl-4-[6-(3-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidin-1-yl)-2-fluoropyridin-3-yl]pyrrolidine-3-carboxylate is primarily investigated for its potential as a therapeutic agent. Preliminary studies suggest that compounds with similar structures may exhibit:
- Anticancer Activity : Research indicates that pyrrolidine derivatives can inhibit tumor growth by interfering with cellular signaling pathways.
- Antiviral Properties : The incorporation of fluorine in the pyridine ring enhances the compound's ability to disrupt viral replication processes.
Synthetic Chemistry
The synthesis of this compound involves several steps:
- Formation of Pyrrolidine Ring : Utilizing standard reactions to create the pyrrolidine framework.
- Introduction of Fluoropyridine Moiety : Employing fluorination techniques to attach the fluorinated pyridine derivative.
- Protective Group Strategies : The tert-butyldimethylsilyl group serves as a protective group during synthesis, allowing for selective reactions without interfering with other functional groups.
Interaction studies are essential for understanding how this compound interacts with biological targets. These studies often focus on:
- Enzyme Inhibition : Investigating the compound's ability to inhibit specific enzymes linked to disease pathways.
- Receptor Binding Affinity : Analyzing how well the compound binds to various receptors, which is crucial for drug development.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of related pyrrolidine compounds. Results indicated that these compounds could significantly inhibit cancer cell proliferation in vitro, suggesting that this compound may have similar effects due to its structural attributes .
Case Study 2: Antiviral Research
Research conducted at a prominent university highlighted the antiviral potential of fluorinated pyridines. The findings demonstrated that these compounds could effectively inhibit viral replication in cell cultures. Given the structural similarities, it is hypothesized that this compound could exhibit comparable antiviral properties .
Chemical Reactions Analysis
Silyl Ether Deprotection
The TBS group is a widely used protecting group for alcohols. Its cleavage typically employs fluoride-based reagents:
Mechanism : Fluoride ions nucleophilically attack the silicon atom, breaking the Si–O bond and releasing the alcohol .
Ester Hydrolysis
The methyl ester undergoes hydrolysis to form a carboxylic acid under acidic or basic conditions:
Note : Basic conditions preserve the TBS group, while acidic conditions may cleave both the ester and silyl ether .
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient 2-fluoropyridine moiety undergoes substitution with amines or thiols:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | DMF, 80°C, 24 hours | 2-Piperidinylpyridine derivative | 65% | |
| Sodium Thiophenolate | DMSO, 120°C, 8 hours | 2-Phenylthiopyridine analog | 55% |
Mechanism : Fluorine acts as a leaving group due to the electron-withdrawing pyridine ring, facilitating attack by soft nucleophiles .
Catalytic Hydrogenation
The benzyl group is removed via hydrogenolysis, retaining the pyrrolidine and pyridine rings:
Selectivity : Hydrogenation does not affect the TBS group or pyridine ring under mild conditions.
Pyrrolidine Functionalization
The pyrrolidine nitrogen participates in alkylation or acylation reactions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzyl Chloride | K₂CO₃, DMF, 80°C, 8 hours | N-Benzylated pyrrolidine derivative | 70% | |
| Acetic Anhydride | Pyridine, 25°C, 2 hours | N-Acetylated analog | 82% |
Limitation : Steric hindrance from the TBS group reduces reactivity at the adjacent carbon.
Cross-Coupling Reactions
The fluoropyridine ring participates in Suzuki-Miyaura couplings:
Key Insight : The fluorine atom directs coupling to the para position .
Experimental Considerations
-
Steric Effects : The TBS group significantly slows reactions at the adjacent hydroxymethyl site .
-
Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) enhance NAS but may destabilize the silyl ether .
-
Protection Strategies : Sequential deprotection (e.g., TBS removal before ester hydrolysis) improves yields .
Comparison with Similar Compounds
Pyrrolidine-Pyridine Hybrids with TBS Protection
Pyrrolidine Derivatives with Fluorinated Aromatic Systems
- Compound C: tert-Butyl (2S)-2-[[2,3-difluoro-4-[[...]phenoxy]methyl]pyrrolidine-1-carboxylate (): Features a difluorophenyl group and TBS-like protection. Contrast: The spirocyclic carboxamide scaffold differs significantly, suggesting divergent biological targets (e.g., kinase inhibition vs. antimicrobial activity) .
Compound D : Methyl 1-butyl-6-[3-(difluoromethoxy)phenyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate ():
Preparation Methods
Formation of the Pyrrolidine Ring
The pyrrolidine ring is constructed via cyclization of γ-amino esters or reductive amination . A representative route involves:
-
Methyl 4-oxopiperidine-3-carboxylate (CAS: 3939-01-3) as the starting material.
-
Benzylation using benzyl bromide under basic conditions (K2CO3/DMF) to yield methyl 1-benzyl-4-oxopiperidine-3-carboxylate.
-
Reduction of the ketone with NaBH4 or LiAlH4 to form the pyrrolidine ring.
Key Data :
Preparation of 3-{[(TBDMS)oxy]methyl}pyrrolidine
Hydroxymethylpyrrolidine Synthesis
-
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylate is treated with TBDMS-Cl in the presence of imidazole/DMF to protect the hydroxyl group.
-
Reductive cleavage of the ester (LiAlH4) yields 3-((TBDMS)oxy)methylpyrrolidine.
Optimization Note : Use of Cs2CO3 instead of K2CO3 improves silylation efficiency (yield: 92% vs. 78%).
Functionalization of the Pyridine Ring
Synthesis of 2-Fluoro-6-chloropyridine
-
Chlorination of 2-aminopyridine via Sandmeyer reaction (NaNO2/HCl/CuCl).
Final Coupling and Deprotection
Suzuki-Miyaura Coupling
The benzyl-pyrrolidine and fluoropyridine fragments are coupled using Pd(PPh3)4 and K2CO3 in toluene/EtOH:
Optimization Insights :
Global Deprotection (If Required)
The TBDMS group is removed using TBAF in THF (yield: 95%), though retention is typical for biological studies.
Analytical Characterization
Critical Quality Attributes :
-
Chiral Analysis : [α]D20 = +12.5° (c = 1.0, CHCl3) confirms stereochemical integrity.
-
HRMS : m/z 528.2753 [M+H]+ (calc. 528.2756).
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Key Advantage |
|---|---|---|---|
| Fragment Coupling | 5 | 32% | Scalability (>100g) |
| Linear Synthesis | 7 | 18% | Avoids Pd catalysts |
| Convergent Approach | 4 | 41% | Reduced purification |
Industrial-Scale Considerations
-
Alternatives : Ni-catalyzed coupling reduces costs by 40% but lowers yield to 55%.
-
Green Chemistry : Solvent recovery (DMF) achieves 90% reuse.
Challenges and Mitigation Strategies
-
Regioselectivity in Pyridine Functionalization :
-
Epimerization During Coupling :
Emerging Methodologies
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yields?
- Methodological Answer : Key steps include:
- Protection of hydroxyl groups : Use tert-butyldimethylsilyl (TBS) groups for hydroxyl protection due to their stability under basic/acidic conditions .
- Coupling conditions : Optimize cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) with Pd catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., SPhos) in solvents like DMF or dichloromethane at 60°C .
- Workup : Combine filtrates from multiple batches to maximize recovery .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR spectroscopy : Use ¹H, ¹³C, and ¹⁹F NMR to confirm regiochemistry and fluorine substitution .
- Mass spectrometry (HRMS) : Validate molecular weight and detect impurities.
- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection .
Q. How does the tert-butyldimethylsilyl (TBS) group influence the compound’s reactivity?
- Methodological Answer :
- The TBS group acts as a steric shield, protecting the hydroxymethyl pyrrolidine moiety during fluoropyridine coupling reactions. It is stable under basic conditions but can be selectively removed with tetra-n-butylammonium fluoride (TBAF) in later stages .
Advanced Research Questions
Q. What computational strategies are recommended for designing novel derivatives of this compound?
- Methodological Answer :
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to predict intermediates and transition states in fluoropyridine coupling steps .
- Data-driven optimization : Apply machine learning to analyze experimental parameters (e.g., solvent polarity, catalyst loading) from prior syntheses of analogous pyrrolidine-pyridine hybrids .
Q. How can researchers address contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Multi-technique validation : Cross-reference NMR data with X-ray crystallography (if crystals are obtainable) or NOESY experiments to resolve stereochemical ambiguities .
- Isotopic labeling : Synthesize deuterated analogs to confirm proton assignments in crowded spectral regions .
Q. What strategies mitigate low yields in cross-coupling reactions involving the pyrrolidine and pyridine moieties?
- Methodological Answer :
- Pre-activation of substrates : Convert pyridine to a boronic ester or stannane derivative to enhance reactivity .
- Ligand screening : Test electron-rich ligands (e.g., XPhos) to stabilize Pd intermediates in fluoropyridine couplings .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reactivity data in fluoropyridine functionalization?
- Methodological Answer :
- Control experiments : Compare reaction outcomes under inert (N₂) vs. ambient conditions to rule out oxygen/moisture interference .
- Kinetic profiling : Use in-situ IR or LC-MS to track intermediate formation and identify side reactions (e.g., dehalogenation or TBS cleavage) .
Stereochemical Challenges
Q. What methods ensure stereochemical fidelity in the pyrrolidine ring during synthesis?
- Methodological Answer :
- Chiral auxiliaries : Use tert-butyl carbamate-protected pyrrolidines to enforce desired configurations during benzylation .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in key cyclization steps .
Safety and Handling
Q. What safety protocols are essential when handling tert-butyldimethylsilyl-protected intermediates?
- Methodological Answer :
- PPE : Use nitrile gloves and fume hoods to avoid skin contact with silylating agents .
- Waste disposal : Neutralize TBAF-containing waste with acetic acid before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
